3,6-Diethynylpyridazine
Overview
Description
3,6-Diethynylpyridazine is a chemical compound with the molecular formula C8H4N2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3,6-Diethynylpyridazine can be analyzed using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) as described in a study on 3-bromo-2-Hydroxypyridine .Scientific Research Applications
Pharmacological Properties and Synthesis
- Some pyridazines, including 3,6-disubstituted variants, have demonstrated notable pharmacological properties. For example, specific 3,6-dialkoxy-pyridazines exhibit significant anticonvulsive effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
- Synthesis techniques have been developed for compounds like 3,6-dihydrazino-pyridazine, sharing pharmacological characteristics with blood pressure-lowering drugs. These synthesis methods allow exploration of congeners for enhanced medicinal properties (Temple, Rose, Comber, & Rener, 1987).
Antioxidant and Anti-inflammatory Activity
- Novel pyridazine derivatives have been synthesized, demonstrating potential antioxidant and anti-inflammatory activities. These include compounds like dihydropyrimidinecarbonitrile and its triazole fused derivatives, indicating the versatility of pyridazine frameworks in therapeutic applications (Bhalgat, Ali, Ramesh, & Ramu, 2014).
Antiaggregation and Hypotensive Activities
- 3,6-Disubstituted pyridazines, such as 6-aryl-4,5-dihydro-3(2H)-pyridazinones, have been reported to exhibit platelet aggregation inhibiting and hypotensive actions, showing significant potential in cardiovascular treatments (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).
Electrochemical Studies
- Electrochemical behavior of 1,2-dihydropyridazine-3,6-dione has been investigated, demonstrating insights into the oxidative ring cleavage and reduction processes. This research contributes to understanding the chemical properties and potential applications of pyridazine derivatives (Varmaghani & Nematollahi, 2011).
Synthesis and Structural Studies
- Advances in synthetic methods have allowed the creation of diverse 3,6-disubstituted pyridazines with potential medicinal applications. Density functional theory studies and crystal structure characterizations of these compounds provide essential data for their potential therapeutic use (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
properties
IUPAC Name |
3,6-diethynylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRAORFORHHUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diethynylpyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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